10-Hydroxy-2-decenoic acid
Overview
Description
Mechanism of Action
10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique medium-chain fatty acid found in royal jelly. It has been associated with various health benefits due to its unique properties .
Target of Action
10-HDA primarily targets the Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. By binding to FFAR4, 10-HDA inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby attenuating the induction of the Nuclear Factor of Activated T cells (NFAT) c1 . This action inhibits bone resorption, which could be beneficial in conditions like osteoporosis .
Mode of Action
10-HDA interacts with its targets by binding to the FFAR4 receptor on osteoclasts . This binding inhibits RANKL, a key regulator of osteoclast differentiation and activation . The inhibition of RANKL leads to the attenuation of NFAT c1 induction, a master regulator of osteoclastogenesis . This interaction results in the inhibition of bone resorption .
Biochemical Pathways
The primary biochemical pathway affected by 10-HDA is the RANKL-RANK signaling pathway involved in bone metabolism . By inhibiting RANKL, 10-HDA disrupts this pathway, leading to a decrease in osteoclast differentiation and activity, and thus, a decrease in bone resorption .
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, found that these fatty acids are metabolized to dicarboxylate and absorbed into the circulation . Enzyme treatment increased the absorption of these fatty acids .
Result of Action
The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in the differentiation and activity of osteoclasts . This results in a decrease in bone resorption, which could potentially be beneficial in conditions like osteoporosis . Additionally, 10-HDA has been shown to possess various biological activities, such as antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Action Environment
The action of 10-HDA can be influenced by various environmental factors. For instance, the presence of certain enzymes can increase the absorption of 10-HDA . Additionally, the efficacy of 10-HDA may be influenced by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
10-Hydroxy-2-decenoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it promotes neurogenesis of neural stem/progenitor cells, which are capable of differentiating into neurons, astrocytes, or oligodendrocytes . It also exhibits anti-inflammatory, antioxidant, and gut microbiota modulation activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells and has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is primarily in response to prototypical pro-inflammatory cytokines . It also enhances glucose metabolism via the PI3K/AKT signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm viability and effectively eradicate mature biofilms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce fasting blood glucose and increase insulin levels in diabetic mice when administered at a dosage of 100 mg per kg body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Transport and Distribution
It has been shown to be transported and distributed effectively in animal models when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-2-decenoic acid typically involves the aldol condensation of decanoic acid derivatives. One common method includes the reaction of 10-hydroxydecanoic acid with acetaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base like sodium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production of royal jelly acid primarily relies on the extraction from royal jelly. The process involves the collection of royal jelly from bee colonies, followed by purification using techniques such as solvent extraction, crystallization, and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Royal jelly acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the double bond can yield saturated fatty acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acid chlorides or anhydrides are often used for esterification reactions.
Major Products
Oxidation: 10-oxo-2-decenoic acid.
Reduction: 10-hydroxydecanoic acid.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, royal jelly acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, royal jelly acid is known to promote the growth and differentiation of neural stem cells. It has been studied for its potential in neurogenesis and neuroprotection .
Medicine
In medicine, royal jelly acid exhibits anti-tumor, anti-inflammatory, and immunomodulatory properties. It is being researched for its potential in treating various conditions, including cancer and neurodegenerative diseases .
Industry
Industrially, royal jelly acid is used in cosmetics and skincare products due to its anti-aging and skin-regenerating properties. It is also explored for its potential in food preservation due to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
10-Hydroxydecanoic acid: A saturated analog of royal jelly acid.
2-Decenoic acid: Lacks the hydroxyl group present in royal jelly acid.
10-Oxo-2-decenoic acid: An oxidized form of royal jelly acid.
Uniqueness
Royal jelly acid is unique due to its specific hydroxyl and double bond configuration, which imparts distinct biological activities not observed in its analogs. Its ability to promote neurogenesis and its anti-inflammatory properties are particularly noteworthy .
Properties
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
Record name | trans-10-Hydroxy-2-decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
Record name | trans-10-Hydroxy-2-decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxydecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14113-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-10-Hydroxy-2-decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-10-Hydroxy-2-decenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-HYDROXYDECENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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